(E)-16-(4-methoxybenzylidene)-10,13-dimethyltetradecahydro-1H-cyclopenta[a]phenanthren-17(2H)-one
Description
(E)-16-(4-Methoxybenzylidene)-10,13-dimethyltetradecahydro-1H-cyclopenta[a]phenanthren-17(2H)-one is a steroidal derivative featuring a fused cyclopenta[a]phenanthrenone core with a 4-methoxybenzylidene substituent at position 15. The (E)-configuration of the benzylidene group ensures spatial orientation of the aromatic ring relative to the steroid backbone. This compound belongs to a class of molecules designed to modulate biological activity through strategic substitutions on the benzylidene moiety. Its core structure is shared with endogenous steroids, but the addition of the 4-methoxybenzylidene group introduces unique electronic and steric properties that influence solubility, receptor binding, and metabolic stability .
Properties
IUPAC Name |
(16E)-16-[(4-methoxyphenyl)methylidene]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15-dodecahydro-1H-cyclopenta[a]phenanthren-17-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H36O2/c1-26-14-5-4-6-20(26)9-12-22-23(26)13-15-27(2)24(22)17-19(25(27)28)16-18-7-10-21(29-3)11-8-18/h7-8,10-11,16,20,22-24H,4-6,9,12-15,17H2,1-3H3/b19-16+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJUDTXPEYPVAHO-KNTRCKAVSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCCCC1CCC3C2CCC4(C3CC(=CC5=CC=C(C=C5)OC)C4=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC12CCCCC1CCC3C2CCC4(C3C/C(=C\C5=CC=C(C=C5)OC)/C4=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H36O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (E)-16-(4-methoxybenzylidene)-10,13-dimethyltetradecahydro-1H-cyclopenta[a]phenanthren-17(2H)-one is a complex organic molecule that has garnered attention for its potential biological activities. Structurally related to steroid compounds, this molecule is being studied for its effects on various biological systems, particularly in cancer and inflammation.
| Property | Value |
|---|---|
| Molecular Formula | C23H32O3 |
| Molecular Weight | 356.5 g/mol |
| IUPAC Name | This compound |
| InChI Key | DPDKGFZJWHLPLO-UHFFFAOYSA-N |
| Canonical SMILES | CC12CCC(CC1CCC3C2CCC4(C3=CCC4C5=CCOC5=O)C)O |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including receptors and enzymes involved in critical biological pathways. Research indicates that it may modulate the activity of these targets, leading to various biological effects such as:
- Apoptosis Induction : The compound has been shown to activate apoptosis in cancer cell lines like MCF-7 through pathways involving caspases and Bcl-2 family proteins.
- Anti-inflammatory Effects : Demonstrates potential anti-inflammatory activity by inhibiting pro-inflammatory cytokines and modulating immune responses.
Study 1: Anticancer Properties
A study published in MDPI evaluated the effects of this compound on breast cancer cells. Results indicated a significant reduction in cell viability and induction of apoptosis through mitochondrial dysfunction and oxidative stress pathways. The study highlighted the compound's ability to target key enzymes involved in cancer progression, suggesting a mechanism involving inhibition of aromatase and 5α-reductase.
Study 2: Anti-inflammatory Mechanisms
Research highlighted in PMC analyzed the anti-inflammatory properties of similar compounds. It was found that these compounds could inhibit nuclear factor kappa B (NF-kB) signaling pathways, leading to decreased expression of inflammatory cytokines such as TNF-alpha and IL-6.
Comparative Analysis of Biological Activities
The following table summarizes the biological activities observed in studies involving the compound:
Case Study 1: Breast Cancer Treatment
In vitro studies demonstrated that treatment with this compound resulted in reduced proliferation of MCF-7 breast cancer cells, highlighting its potential as an anticancer agent.
Case Study 2: Inflammatory Response Modulation
In models of inflammation, administration of the compound led to a significant decrease in markers associated with inflammatory responses, suggesting its utility in treating inflammatory diseases.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is compared below with analogs featuring variations in the benzylidene substituent or core modifications. Key differences in physicochemical properties, synthetic yields, and bioactivity are highlighted.
Structural Analogues with Modified Benzylidene Substituents
Key Observations :
- Substituent Effects : Electron-donating groups (e.g., 4-OCH₃, 4-N(CH₃)₂) stabilize the benzylidene moiety, whereas electron-withdrawing groups (e.g., 4-Cl, 4-F) may enhance electrophilicity at the ketone .
- Physical Properties : Melting points correlate with substituent polarity. For example, the hydroxyl-containing 1g (mp >230°C) has higher polarity than 1m (mp = 216–218°C) .
Core-Modified Analogues
Bioactivity and Computational Insights
For example, 1e (4-F derivative) showed cytotoxic activity in vitro, with MS fragmentation patterns indicating stability under EI conditions . Computational studies () suggest that structural similarity metrics (e.g., Tanimoto index) could predict shared bioactivity between the target and its analogs, particularly if they cluster in hierarchical analyses based on chemical features .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
